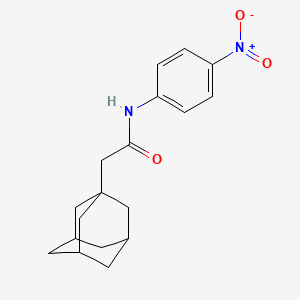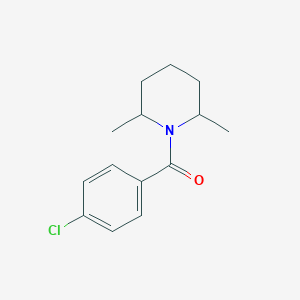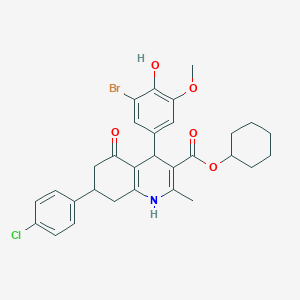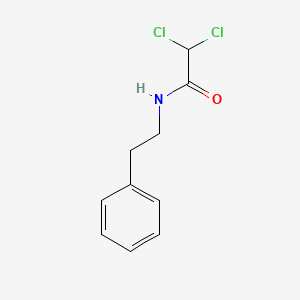
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide, also known as ADAMANT, is a chemical compound that has been widely used in scientific research. It belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties. ADAMANT has been found to have various applications in the field of neuroscience, particularly in the study of neurotransmitter release and synaptic transmission.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide involves the inhibition of the vesicular monoamine transporter (VMAT), which is responsible for the packaging of neurotransmitters into vesicles. By inhibiting VMAT, 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide prevents the release of neurotransmitters from the presynaptic neuron, leading to a decrease in neurotransmitter levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine, norepinephrine, and serotonin in the brain, which has led to its use in the study of neurological disorders. 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has several advantages as a research tool. It is a highly selective inhibitor of VMAT, which makes it useful in the study of neurotransmitter release. It is also relatively easy to synthesize, which makes it readily available to researchers. However, 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has some limitations as well. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been found to have some toxicity in certain cell types, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide in scientific research. One area of interest is the study of the role of neurotransmitters in neurological disorders such as Parkinson's disease and depression. 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide may also be useful in the study of other neurotransmitter systems, such as the glutamate system. Additionally, there is interest in the development of new VMAT inhibitors based on the structure of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide, which may have improved solubility and selectivity.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide involves the reaction of 1-adamantylamine with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide. This synthesis method has been well established in the literature and has been used by many researchers to obtain 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide for their experiments.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has been extensively used in scientific research as a tool to study the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has been found to inhibit the release of these neurotransmitters, which has led to its use in the study of various neurological disorders such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-15-1-3-16(4-2-15)20(22)23)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDHLFWFJZEMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5198664.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)
![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)

![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)


